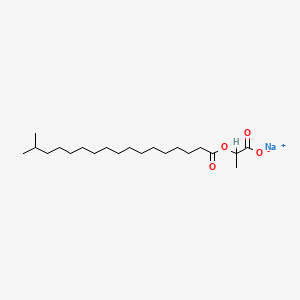

Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isooctadecanoic acid, 1-carboxyethyl ester, sodium salt typically involves the esterification of isooctadecanoic acid with lactic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:

Temperature: Moderate temperatures around 60-80°C.

Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.

Solvents: Organic solvents like toluene or xylene to remove water formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Reactant Feed: Continuous feeding of isooctadecanoic acid and lactic acid into the reactor.

Reaction Control: Monitoring temperature and pH to optimize esterification and neutralization.

Purification: Removing impurities through distillation or crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt undergoes several types of chemical reactions, including:

Hydrolysis: Breaking down into isooctadecanoic acid and lactic acid in the presence of water.

Oxidation: Reacting with oxidizing agents to form corresponding carboxylic acids.

Substitution: Participating in nucleophilic substitution reactions due to the presence of ester and carboxylate groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Isooctadecanoic acid and lactic acid.

Oxidation: Isooctadecanoic acid derivatives.

Substitution: Various esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Overview

Isooctadecanoic acid, also known as stearic acid, is a long-chain fatty acid that can form esters with alcohols. The sodium salt form enhances its solubility in water, making it suitable for various applications. The compound is often used as a surfactant due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.

Industrial Applications

- Cleaning Agents

- Textile Processing

- Emulsion Polymerization

Case Study 1: Industrial Cleaning

A study conducted by Unichema North America demonstrated the effectiveness of isoctadecanoic acid sodium salt in industrial cleaning products. The results indicated significant improvements in cleaning efficiency compared to traditional surfactants. The study highlighted its ability to emulsify heavy oils and facilitate easier rinsing from surfaces .

Case Study 2: Textile Softening

Research published in the Journal of Oleo Science explored the use of isoctadecanoic acid derivatives as fabric softeners. The findings revealed that formulations containing this compound exhibited superior softening properties while maintaining low irritability to skin and eyes. The study concluded that these derivatives could be effectively used in laundry detergents to enhance fabric feel without compromising safety .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Industrial Cleaning | Emulsifier for oils | Enhanced cleaning efficiency |

| Textile Processing | Fabric softener | Improved texture and reduced static cling |

| Emulsion Polymerization | Stabilizer for emulsions | Increased stability during polymerization |

Mécanisme D'action

The mechanism by which isooctadecanoic acid, 1-carboxyethyl ester, sodium salt exerts its effects involves:

Emulsification: Reducing surface tension between oil and water phases, allowing for the formation of stable emulsions.

Surfactant Action: Aligning at the interface of oil and water, facilitating the mixing and stabilization of formulations.

Molecular Targets: Interacting with lipid bilayers in biological membranes, enhancing permeability and delivery of active ingredients.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium stearoyl lactylate: Another ester of lactic acid with stearic acid, used similarly in food and cosmetics.

Sodium lauroyl lactylate: Derived from lauric acid and lactic acid, known for its mildness and skin compatibility.

Uniqueness

Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt stands out due to its:

Enhanced Emulsifying Properties: Superior ability to stabilize emulsions compared to similar compounds.

Mildness: Gentle on the skin, making it suitable for sensitive skin formulations.

Versatility: Applicable in a wide range of products from cosmetics to pharmaceuticals

Activité Biologique

Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt (CAS No. 23674728) is a compound that has garnered attention in various fields due to its unique biological activity and potential applications. This article delves into the biological properties, toxicity studies, and relevant case studies associated with this compound.

This compound is a sodium salt of an ester derived from isooctadecanoic acid. It is primarily used in industrial applications such as cleaning agents and emulsion polymerization . Its structure allows it to exhibit surfactant properties, which are crucial in various biological interactions.

Biological Activity

1. Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In repeated dose toxicity studies involving rats, no significant adverse effects were observed at doses up to 750 mg/kg body weight per day over a period of 90 days. The no observed adverse effect level (NOAEL) was determined to be 730 mg/kg body weight per day . However, at higher concentrations (2% and above), reduced body weight gains and other adverse effects were noted.

2. Genotoxicity

3. Immune Response

In an animal study, a statistically significant increase in white blood cell count was observed after administration of the compound, suggesting an immune response that may be beneficial or indicative of inflammation . This response highlights the need for further investigation into the compound's immunomodulatory effects.

Case Studies

Case Study 1: Industrial Applications

In industrial settings, this compound has been utilized as a surfactant in cleaning formulations. A study demonstrated its effectiveness in reducing surface tension and enhancing the solubility of various contaminants in aqueous solutions . This property makes it valuable in commercial textile cleaning and emulsion polymerization processes.

Case Study 2: Toxicokinetics

A toxicokinetics study conducted on rats revealed that the compound was effectively absorbed and metabolized, with approximately two-thirds excreted through urine. This indicates a significant bioavailability which can influence its biological activity and potential therapeutic applications .

Research Findings Summary

| Study Type | Findings |

|---|---|

| Repeated Dose Toxicity | NOAEL: 730 mg/kg bw/day; adverse effects at higher doses |

| Genotoxicity | No mutagenic effects observed in Salmonella strains |

| Immune Response | Increased white blood cell count indicating potential immune modulation |

| Toxicokinetics | Effective absorption and metabolism; significant urinary excretion |

Propriétés

IUPAC Name |

sodium;2-(16-methylheptadecanoyloxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4.Na/c1-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20(22)25-19(3)21(23)24;/h18-19H,4-17H2,1-3H3,(H,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPBOLBLCHIPBB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993958 | |

| Record name | Sodium 2-[(16-methylheptadecanoyl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73231-04-6 | |

| Record name | Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-[(16-methylheptadecanoyl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.